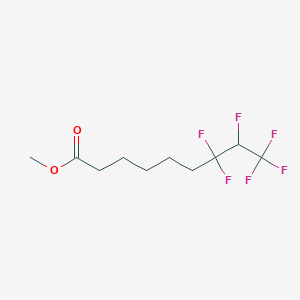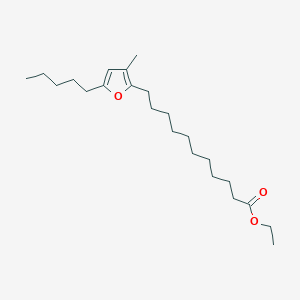
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate is a chemical compound with the molecular formula C23H40O3 It is an ester, characterized by the presence of a furan ring substituted with a methyl and a pentyl group, attached to an undecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate typically involves esterification reactions. One common method is the reaction of 11-(3-methyl-5-pentylfuran-2-YL)undecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can be compared with other esters and furan derivatives:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester used in the fragrance industry.
The uniqueness of this compound lies in its complex structure, combining a long aliphatic chain with a substituted furan ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
76859-13-7 |
|---|---|
Fórmula molecular |
C23H40O3 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
ethyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-4-6-13-16-21-19-20(3)22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-5-2/h19H,4-18H2,1-3H3 |
Clave InChI |
COMUHRXMGOHECM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


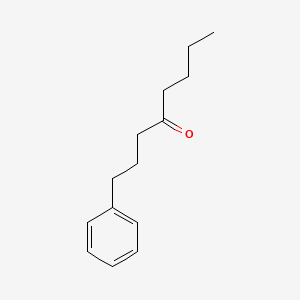


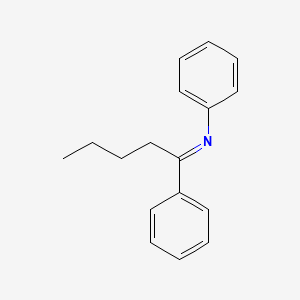


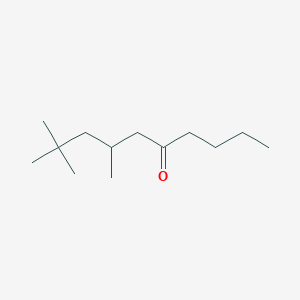
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

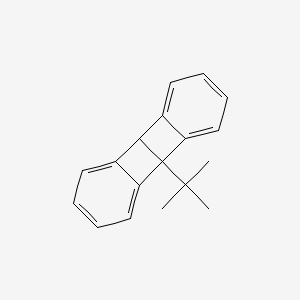
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
